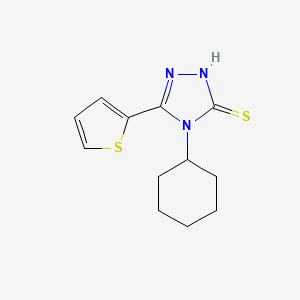

4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol

Description

4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol (CAS: 522606-85-5, molecular formula: C₁₃H₁₇N₃S₂, molecular weight: 279.42) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a thiophen-2-ylmethyl group at position 5, and a thiol (-SH) group at position 3 . Its structure combines hydrophobic (cyclohexyl), π-conjugated (thienyl), and redox-active (thiol) moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4-cyclohexyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXGLLSRMBLBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333719 | |

| Record name | 4-cyclohexyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

724701-83-1 | |

| Record name | 4-cyclohexyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with thienyl hydrazine, followed by cyclization with a suitable reagent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -NH₂ in AT/AP) enhance antioxidant activity by stabilizing radical intermediates via resonance . In contrast, the cyclohexyl group in the target compound is sterically bulky and electron-neutral, likely favoring hydrophobic interactions in biological targets .

- Thienyl vs.

Antioxidant Activity

Antimicrobial Activity

- 5-(2-Thienyl)-1,2,4-triazoles with arylthiourea substituents (e.g., compound 9a) exhibited broad-spectrum antibacterial activity (MIC: 1–4 µg/mL) against Gram-positive bacteria .

- Quinoxaline-triazole hybrids (e.g., compound 101) showed MIC values of 1.95–31.25 µg/mL against bacterial/fungal strains, comparable to Norfloxacin .

- The target compound’s cyclohexyl group may improve membrane permeability, but its antimicrobial efficacy remains untested .

Antiviral Potential

- Halogen-substituted triazole-thiols (e.g., 4-iodophenylhydrazinyl derivatives) demonstrated strong binding to MERS-CoV helicase (nsp13) in silico, suggesting antiviral utility .

- The target compound’s thienyl group could mimic aromatic interactions in viral protease active sites, though experimental validation is needed .

Biological Activity

4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural components. Modifications at various positions of the triazole ring can lead to significant changes in potency and selectivity:

- Substituents : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance or diminish biological activity. For example, compounds with halogen substitutions often exhibit increased antifungal and antibacterial activities due to improved interaction with target enzymes .

- Ring Modifications : Alterations in the triazole ring itself can affect solubility and bioavailability, influencing overall pharmacological efficacy .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. Among them, 4-cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole. This study highlighted the compound's potential as a novel antifungal agent .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, 4-cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol was tested against multiple bacterial strains. The results indicated that it possessed broad-spectrum activity, particularly against Gram-positive bacteria. The compound's mechanism of action was suggested to involve disruption of bacterial cell wall synthesis .

Data Table: Biological Activities of 4-Cyclohexyl-5-(2-thienyl)-1,2,4-triazole-3-thiol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.